N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide
Description
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a triazolyl group attached to the benzene ring
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-6-5-13-12(17)10-3-2-4-11(7-10)16-8-14-15-9-16/h2-4,7-9H,5-6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNSJRGYJFZMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3-(1,2,4-triazol-4-yl)benzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazolyl group can be reduced to form a dihydrotriazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-(2-formylethyl)-3-(1,2,4-triazol-4-yl)benzamide or N-(2-carboxyethyl)-3-(1,2,4-triazol-4-yl)benzamide.
Reduction: Formation of N-(2-methoxyethyl)-3-(dihydro-1,2,4-triazol-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazolyl group can bind to metal ions or enzyme active sites, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzamide moiety can form hydrogen bonds with amino acid residues in proteins, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide can be compared with other benzamide derivatives and triazole-containing compounds:
Similar Compounds: 2-chloro-N-(2-methoxyethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide, N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzoic acid.
Uniqueness: The presence of both the methoxyethyl and triazolyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
